Stereochemical Activity Differential: (S)-PMPA Exhibits Markedly Reduced Antiviral Potency Relative to the (R)-Enantiomer
The R-enantiomer of PMPA (Tenofovir) exhibits substantially greater antiviral potency than the S-enantiomer. This stereochemical specificity underpins the exclusive clinical use of the R-enantiomer in prodrug formulations [1]. The Guide to Pharmacology database states that 'the R-enantiomer is more effective at inhibiting retroviruses than the S-enantiomer' [1].
| Evidence Dimension | Antiviral Activity (Inhibition of Retroviruses) |
|---|---|
| Target Compound Data | Less active S-enantiomer |
| Comparator Or Baseline | R-enantiomer (Tenofovir): More effective inhibitor |
| Quantified Difference | Qualitative superiority of R-enantiomer; quantitative EC50 ratio not directly reported in available sources but consistently noted as significantly less active |
| Conditions | In vitro retroviral inhibition assays |
Why This Matters
For procurement of (S)-PMPA, this establishes its defined role as a stereochemical reference standard or impurity marker rather than as a therapeutic agent, ensuring correct application in analytical and quality control contexts.
- [1] IUPHAR/BPS Guide to Pharmacology. Tenofovir Ligand Page. 'The R-enantiomer, as shown here, is more effective at inhibiting retroviruses than the S-enantiomer.' View Source
